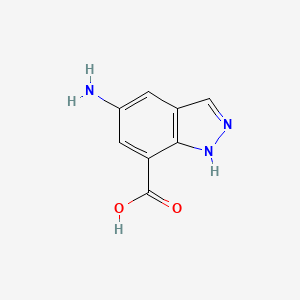

5-Amino-1H-indazole-7-carboxylic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-amino-1H-indazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMABGGGOKOFJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696174 | |

| Record name | 5-Amino-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-13-9 | |

| Record name | 5-Amino-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Amino-1H-indazole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1H-indazole-7-carboxylic acid is a crucial heterocyclic building block in the development of novel therapeutic agents. Its unique structural features, including the presence of both a primary amine and a carboxylic acid on the indazole core, make it a valuable intermediate for the synthesis of a diverse range of biologically active molecules.[1] This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining this important compound, complete with detailed experimental protocols, comparative data, and visual representations of the reaction schemes.

Synthetic Strategies

Two principal synthetic strategies have been identified for the preparation of this compound. The first approach involves the construction of the indazole ring from a suitably substituted benzene precursor, while the second strategy relies on the functionalization of a pre-existing indazole scaffold.

Strategy 1: Cyclization of a Substituted Benzene Precursor

This pathway commences with a substituted benzoic acid and proceeds through a diazotization and cyclization sequence to form the indazole ring system with the desired functionalities in place. A key intermediate in this process is 2-amino-3-methyl-5-nitrobenzoic acid.

Pathway Overview:

Figure 1: Synthesis of this compound via cyclization.

Experimental Protocols:

Step 1 & 2: Diazotization and Cyclization to form 5-Nitro-1H-indazole-7-carboxylic acid

-

Materials: 2-Amino-3-methyl-5-nitrobenzoic acid, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Water, Ice.

-

Procedure:

-

Suspend 2-amino-3-methyl-5-nitrobenzoic acid in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is immediate.

-

The reaction mixture is then gently warmed to room temperature and stirred for several hours to facilitate intramolecular cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

The resulting precipitate of 5-Nitro-1H-indazole-7-carboxylic acid is collected by filtration, washed with cold water, and dried.

-

Step 3: Reduction of the Nitro Group to form this compound

The reduction of the nitro group is a standard transformation. Several methods are effective for the reduction of nitroindazoles.[3]

-

Method A: Catalytic Hydrogenation

-

Materials: 5-Nitro-1H-indazole-7-carboxylic acid, Palladium on Carbon (10% Pd/C), Methanol or Ethanol, Hydrogen gas.

-

Procedure:

-

Dissolve 5-Nitro-1H-indazole-7-carboxylic acid in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield this compound.

-

-

-

Method B: Reduction with Tin(II) Chloride

-

Materials: 5-Nitro-1H-indazole-7-carboxylic acid, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol.

-

Procedure:

-

Suspend 5-Nitro-1H-indazole-7-carboxylic acid in ethanol.

-

Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain this compound.

-

-

Quantitative Data (Illustrative based on analogous reactions):

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| Diazotization & Cyclization | 2-Amino-3-methyl-5-nitrobenzoic acid | NaNO₂, HCl, 0-5 °C then RT | 5-Nitro-1H-indazole-7-carboxylic acid | 70-85 | Adapted from[4][5] |

| Reduction (Catalytic Hydrogenation) | 5-Nitro-1H-indazole-7-carboxylic acid | H₂, 10% Pd/C, Methanol, RT, 1-3 atm | This compound | >90 | [3] |

| Reduction (Tin(II) Chloride) | 5-Nitro-1H-indazole-7-carboxylic acid | SnCl₂·2H₂O, HCl, Ethanol, Reflux | This compound | 80-95* | [3] |

* Yields are estimated based on similar transformations reported in the literature and may vary depending on the specific reaction conditions.

Strategy 2: Functionalization of 1H-Indazole-7-carboxylic acid

This approach begins with the commercially available 1H-indazole-7-carboxylic acid and introduces the amino group at the 5-position through a nitration-reduction sequence. The regioselectivity of the nitration step is a critical consideration in this pathway.

Pathway Overview:

Figure 2: Synthesis of this compound via functionalization.

Experimental Protocols:

Step 1: Nitration of 1H-Indazole-7-carboxylic acid

The nitration of the indazole ring typically occurs on the benzene portion. The directing effects of the existing carboxylic acid and the pyrazole ring will influence the position of nitration. While specific literature for the nitration of 1H-indazole-7-carboxylic acid is sparse, general conditions for the nitration of aromatic compounds can be applied. The formation of the 5-nitro isomer is expected due to the directing effects of the fused pyrazole ring.

-

Materials: 1H-Indazole-7-carboxylic acid, Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄), Ice.

-

Procedure:

-

Carefully add 1H-indazole-7-carboxylic acid to concentrated sulfuric acid at 0 °C with stirring.

-

Slowly add fuming nitric acid dropwise to the mixture, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain 5-Nitro-1H-indazole-7-carboxylic acid.[6]

-

Step 2: Reduction of the Nitro Group

The reduction of 5-Nitro-1H-indazole-7-carboxylic acid to the target amino compound is carried out using the same methods described in Strategy 1 (Catalytic Hydrogenation or Reduction with Tin(II) Chloride).

Quantitative Data (Illustrative based on analogous reactions):

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| Nitration | 1H-Indazole-7-carboxylic acid | HNO₃, H₂SO₄, 0 °C to RT | 5-Nitro-1H-indazole-7-carboxylic acid | 60-75 | Adapted from[6] |

| Reduction (Catalytic Hydrogenation) | 5-Nitro-1H-indazole-7-carboxylic acid | H₂, 10% Pd/C, Methanol, RT, 1-3 atm | This compound | >90 | [3] |

| Reduction (Tin(II) Chloride) | 5-Nitro-1H-indazole-7-carboxylic acid | SnCl₂·2H₂O, HCl, Ethanol, Reflux | This compound | 80-95* | [3] |

* Yields are estimated based on similar transformations reported in the literature and may vary depending on the specific reaction conditions.

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound, a key intermediate in medicinal chemistry. Both strategies, cyclization of a substituted benzene precursor and functionalization of a pre-existing indazole, offer practical routes to the target molecule. The choice of pathway may depend on the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols, based on established chemical transformations, serve as a valuable resource for researchers in the field of drug discovery and development. Further optimization of the reaction conditions may be necessary to achieve maximum yields and purity for specific applications.

References

5-Amino-1H-indazole-7-carboxylic acid: A Technical Guide for Drug Discovery Professionals

CAS Number: 885272-13-9

Introduction: 5-Amino-1H-indazole-7-carboxylic acid is a pivotal chemical intermediate in contemporary pharmaceutical research and development. Its unique indazole scaffold, coupled with amino and carboxylic acid functional groups, renders it a versatile building block for the synthesis of complex bioactive molecules.[1] This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a particular focus on its role in the development of targeted cancer therapies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a red-brown solid at room temperature. Its chemical structure and key properties are summarized in the table below. The presence of both a basic amino group and an acidic carboxylic acid group makes it an amphoteric molecule, influencing its reactivity and solubility.

| Property | Value |

| CAS Number | 885272-13-9 |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

| Appearance | Red-brown solid |

| Purity | Typically ≥95% (HPLC) |

| Storage | 0-8 °C |

Synthesis and Experimental Protocols

While a specific, detailed, publicly available protocol for the synthesis of this compound is not readily found in peer-reviewed journals, its synthesis can be inferred from general methods for indazole synthesis and patent literature. A plausible synthetic route involves the cyclization of a suitably substituted phenylhydrazine derivative or the functional group manipulation of a pre-formed indazole ring.

A common strategy for the synthesis of aminobenzimidazoles involves the reduction of a corresponding nitro-substituted precursor. Therefore, a likely synthetic pathway for this compound would proceed through the synthesis of 5-nitro-1H-indazole-7-carboxylic acid, followed by a reduction of the nitro group.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Nitro-1H-indazole-7-carboxylic acid

This step would likely involve the cyclization of a substituted nitrophenylhydrazine. A variety of methods for indazole synthesis from substituted anilines have been described, often involving diazotization followed by cyclization.

Step 2: Reduction of 5-Nitro-1H-indazole-7-carboxylic acid to this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis.

-

Reagents and Materials:

-

5-Nitro-1H-indazole-7-carboxylic acid

-

Reducing agent (e.g., Tin(II) chloride, catalytic hydrogenation with Pd/C)

-

Solvent (e.g., Ethanol, Ethyl acetate, Hydrochloric acid)

-

Base for workup (e.g., Sodium bicarbonate)

-

-

Procedure (Illustrative example using SnCl₂):

-

Dissolve 5-Nitro-1H-indazole-7-carboxylic acid in a suitable solvent such as ethanol or a mixture of ethanol and concentrated hydrochloric acid.

-

Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate, this compound, can be collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system.

-

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancers.[1] Its most prominent application is in the synthesis of Niraparib, a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.

Role in the Synthesis of Niraparib (A PARP Inhibitor)

Niraparib is an anticancer drug used for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer. The this compound core is a key pharmacophoric element of Niraparib. The synthesis of Niraparib involves the coupling of the 5-amino-1H-indazole-7-carboxamide moiety with a piperidine derivative.

Signaling Pathways and Mechanism of Action

Derivatives of this compound, such as Niraparib, exert their therapeutic effects by modulating critical cellular signaling pathways involved in DNA repair and immune response.

PARP-1 Signaling Pathway in DNA Damage Repair

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. These cells become heavily reliant on the PARP-1-mediated BER pathway for survival. PARP inhibitors like Niraparib exploit this dependency through a concept known as synthetic lethality. By inhibiting PARP-1, single-strand breaks are not repaired, leading to the accumulation of double-strand breaks during DNA replication, which are lethal to HR-deficient cancer cells.

Caption: PARP-1 signaling in DNA repair and the effect of Niraparib.

cGAS-STING Pathway Activation

Recent studies have shown that PARP inhibitors can also stimulate an anti-tumor immune response by activating the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. The accumulation of DNA damage caused by PARP inhibition leads to the formation of micronuclei and cytosolic DNA fragments. These are detected by the cGAS sensor, which triggers the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of cytotoxic T cells into the tumor microenvironment, enhancing the anti-tumor immune response.

Caption: Activation of the cGAS-STING pathway by PARP inhibitors.

Quantitative Data

As this compound is primarily an intermediate, quantitative bioactivity data such as IC₅₀ values are typically reported for its downstream derivatives. For instance, Niraparib, synthesized from this intermediate, is a potent inhibitor of PARP-1 and PARP-2.

| Compound | Target | IC₅₀ (nM) |

| Niraparib | PARP-1 | 3.8 |

| Niraparib | PARP-2 | 2.1 |

Conclusion

This compound is a chemical intermediate of high value in the pharmaceutical industry. Its structural features make it an ideal starting material for the synthesis of a new generation of targeted therapeutics, most notably PARP inhibitors like Niraparib. A thorough understanding of its chemistry and the biological pathways modulated by its derivatives is crucial for the continued development of innovative treatments for cancer and other diseases.

References

Spectroscopic Profile of 5-Amino-1H-indazole-7-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 5-Amino-1H-indazole-7-carboxylic acid, a key building block in medicinal chemistry.[1] Due to the limited availability of published experimental spectra for this specific molecule, this document presents a predictive analysis based on established principles of spectroscopy and data from analogous structures. The information herein serves as a robust reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following sections summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of its functional groups (amino, carboxylic acid, indazole ring) and comparison with spectroscopic data for related indazole derivatives.[2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure.[6][7] The predicted chemical shifts for this compound are presented in DMSO-d₆, a common solvent for heterocyclic compounds.[2][8]

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 12.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~11.5 | Broad Singlet | 1H | Indazole N-H |

| ~8.10 | Singlet | 1H | H-3 |

| ~7.45 | Doublet, J ≈ 2.0 Hz | 1H | H-6 |

| ~6.80 | Doublet, J ≈ 2.0 Hz | 1H | H-4 |

| ~5.50 | Broad Singlet | 2H | Amino (-NH₂) |

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C-7 Carboxylic Acid (-C OOH) |

| ~145.0 | C-5 (Carbon bearing -NH₂) |

| ~142.0 | C-7a (Ring junction) |

| ~135.0 | C-3 |

| ~125.0 | C-3a (Ring junction) |

| ~120.0 | C-6 |

| ~110.0 | C-7 (Carbon bearing -COOH) |

| ~105.0 | C-4 |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. The predicted absorption bands for this compound are characteristic of its amine, carboxylic acid, and heterocyclic ring structures.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Medium, Sharp (two bands) | N-H Stretch (Primary Amine) |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch (Carboxylic Acid, H-bonded) |

| ~3100 | Medium | N-H Stretch (Indazole) |

| 1720 - 1680 | Strong, Sharp | C=O Stretch (Carboxylic Acid, Dimer)[9][10] |

| 1640 - 1600 | Medium | N-H Bend (Primary Amine) |

| 1600 - 1450 | Medium-Strong | C=C and C=N Stretch (Aromatic/Indazole Ring) |

| 1320 - 1210 | Strong | C-O Stretch (Carboxylic Acid)[10] |

| 960 - 900 | Medium, Broad | O-H Bend (Out-of-plane, Carboxylic Acid)[10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure.[11][12]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Predicted Identity | Notes |

| 177 | [M]⁺ | Molecular Ion (Calculated for C₈H₇N₃O₂) |

| 160 | [M - NH₃]⁺ | Loss of ammonia from the amino group and an adjacent proton. |

| 159 | [M - H₂O]⁺ | Loss of water from the carboxylic acid and indazole N-H. |

| 132 | [M - COOH]⁺ | Loss of the carboxyl radical. |

| 104 | [C₇H₆N₂]⁺ | Subsequent fragmentation, loss of CO from the [M - NH₃]⁺ fragment. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above for a solid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation : Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[8] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Instrument Setup : The analysis is performed on an NMR spectrometer operating at a field strength of 400 MHz for ¹H or higher.[13] The probe is tuned and matched to the appropriate frequency. Shimming is performed to optimize the magnetic field homogeneity.

-

Data Acquisition :

-

¹H NMR : A standard one-pulse experiment is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately -2 to 14 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

-

¹³C NMR : A proton-decoupled pulse sequence is used. Key parameters include a 30-45° pulse angle, a wider spectral width (e.g., 0 to 200 ppm), and a longer relaxation delay (2-5 seconds). A significantly higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (DMSO-d₅ at 2.50 ppm for ¹H and the DMSO-d₆ septet at 39.52 ppm for ¹³C).

IR Spectroscopy (FTIR-ATR)

-

Sample Preparation : A small amount of the solid sample (1-2 mg) is placed directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup : The FTIR spectrometer is allowed to warm up and stabilize. A background spectrum of the clean, empty ATR crystal is collected. This background is automatically subtracted from the sample spectrum.

-

Data Acquisition : The anvil of the ATR accessory is lowered to ensure firm contact between the sample and the crystal. The spectrum is recorded, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing : The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The peaks are labeled with their corresponding wavenumber values. The ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) after analysis.[14]

Mass Spectrometry (LC-MS)

-

Sample Preparation : A stock solution of the sample is prepared by dissolving ~1 mg in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[15] This stock is then serially diluted to a final concentration of approximately 1-10 µg/mL using the mobile phase as the diluent.[15] The final solution must be filtered to prevent particulates from entering the system.[15]

-

Instrumentation (LC-MS) :

-

Liquid Chromatography (LC) : A reversed-phase C18 column is typically used. The mobile phase often consists of a gradient of water and acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to facilitate protonation.

-

Mass Spectrometry (MS) : An electrospray ionization (ESI) source is used, typically in positive ion mode to protonate the molecule ([M+H]⁺). The mass analyzer (e.g., quadrupole or time-of-flight) is set to scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Acquisition : The prepared sample is injected into the LC system. As the compound elutes from the column, it enters the MS source where it is ionized. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

-

Data Analysis : The resulting mass spectrum shows the relative intensity of ions at different m/z values. The peak corresponding to the protonated molecule ([M+H]⁺) is identified to confirm the molecular weight. Fragmentation data (MS/MS) can be acquired to further confirm the structure by isolating the parent ion and inducing fragmentation.[16]

Workflow for Spectroscopic Characterization

The following diagram illustrates a standard workflow for the complete spectroscopic characterization and structure confirmation of a synthesized chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. fiveable.me [fiveable.me]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Solubility Profile of 5-Amino-1H-indazole-7-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 5-Amino-1H-indazole-7-carboxylic acid. In the absence of specific published quantitative data for this compound, this document outlines the predicted solubility behavior based on its chemical structure and functional groups. Furthermore, it offers detailed experimental protocols for determining its solubility in various solvents, a critical parameter for drug discovery and development. This guide is intended to equip researchers with the foundational knowledge and practical methods to assess the solubility of this and similar molecules.

Introduction to this compound and its Solubility

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of novel therapeutic agents. Its structure, featuring an indazole core with both an amino and a carboxylic acid group, suggests a complex solubility profile that is highly dependent on the solvent system and pH.

Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. A thorough understanding of a compound's solubility is therefore paramount in the early stages of drug development to mitigate risks of poor bioavailability and formulation challenges.

Predicted Solubility Characteristics

The solubility of this compound is governed by the interplay of its constituent functional groups: the aromatic indazole ring, the basic amino group (-NH2), and the acidic carboxylic acid group (-COOH).

-

Aqueous Solubility: Due to the presence of both an acidic (carboxylic acid) and a basic (amino) group, this compound is expected to exist as a zwitterion in aqueous solutions at a specific pH, known as the isoelectric point.[1][2] This zwitterionic nature, with its separated positive and negative charges, generally leads to good solubility in polar solvents like water.[1] The extent of its aqueous solubility will be highly pH-dependent.

-

In acidic solutions (low pH) , the amino group will be protonated (-NH3+), increasing the compound's polarity and likely enhancing its solubility.

-

In alkaline solutions (high pH) , the carboxylic acid group will be deprotonated (-COO-), which also increases polarity and is expected to improve solubility.[3]

-

At its isoelectric point , the net charge is zero, and the compound may exhibit its minimum aqueous solubility.[2]

-

-

Organic Solvent Solubility:

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally good solvents for a wide range of organic compounds and are likely to dissolve this compound.

-

Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are expected to be moderately effective solvents, with solubility likely decreasing as the alkyl chain length of the alcohol increases, due to a decrease in solvent polarity.

-

Nonpolar Solvents: In nonpolar solvents such as hexane and toluene, the solubility is predicted to be very low. The strong intermolecular forces (ionic and hydrogen bonding) of the solid compound are unlikely to be overcome by the weak van der Waals forces of nonpolar solvents.[1]

-

Experimental Determination of Solubility

Given the lack of specific published data, experimental determination of the solubility of this compound is essential. The following section outlines a general and widely accepted protocol for this purpose.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[4] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Experimental Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of clear glass vials.

-

Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO) to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to sediment.

-

Separate the saturated solution from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Filter the suspension through a low-binding filter (e.g., PTFE or PVDF) to remove undissolved particles.

-

-

-

Quantification:

-

Carefully take an aliquot of the clear, saturated supernatant or filtrate.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved this compound using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying the concentration of organic compounds.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength. A calibration curve must be prepared beforehand.

-

-

Data Presentation:

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Water | 25 | 2.0 | |||

| Water | 25 | 7.4 | |||

| Water | 25 | 9.0 | |||

| Ethanol | 25 | N/A | |||

| DMSO | 25 | N/A | |||

| Add other solvents as tested |

Kinetic Solubility Assessment

For high-throughput screening purposes, kinetic solubility assays can provide a rapid estimation of a compound's solubility. These methods measure the point at which a compound, added from a concentrated DMSO stock solution, precipitates in an aqueous buffer.

Experimental Protocol (Nephelometry):

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in DMSO.

-

Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Assay:

-

Dispense the aqueous buffer into the wells of a microtiter plate.

-

Add small volumes of the DMSO stock solution to the wells to create a range of final compound concentrations.

-

Mix the contents thoroughly.

-

-

Measurement:

-

Incubate the plate at a controlled temperature.

-

Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[5]

-

-

Analysis:

-

The kinetic solubility is determined as the concentration at which precipitation is first observed.

-

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Conclusion

References

The Evolving Landscape of 5-Amino-1H-indazole-7-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of 5-Amino-1H-indazole-7-carboxylic acid derivatives and their analogs, with a focus on their role as Poly (ADP-ribose) polymerase (PARP) inhibitors.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the burgeoning class of heterocyclic compounds derived from the this compound scaffold. These molecules have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, most notably as potent inhibitors of PARP enzymes, which are critical players in DNA repair and a validated target in oncology.

Core Structure and Therapeutic Rationale

The 1H-indazole core is a privileged scaffold in drug discovery, and the specific substitution pattern of a 5-amino and a 7-carboxylic acid group provides a unique platform for the development of targeted therapies. The amino group offers a key interaction point for derivatization, while the carboxylic acid can be converted to various amides and other functional groups to modulate potency, selectivity, and pharmacokinetic properties. The indazole nitrogen atoms and the carboxamide moiety are crucial for binding to the nicotinamide-binding pocket of PARP enzymes, mimicking the endogenous substrate NAD+.

The primary therapeutic rationale for developing inhibitors based on this scaffold lies in the concept of "synthetic lethality." In cancers with deficiencies in homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated base excision repair (BER) leads to the accumulation of DNA double-strand breaks that cannot be efficiently repaired, ultimately resulting in cancer cell death.

Synthesis of 5-Amino-1H-indazole-7-carboxamide Derivatives

The synthesis of 5-Amino-1H-indazole-7-carboxamide derivatives typically involves a multi-step sequence starting from commercially available precursors. While specific protocols vary depending on the desired analog, a general synthetic strategy is outlined below.

General Synthetic Workflow

Figure 1: Generalized synthetic workflow for 5-Amino-1H-indazole-7-carboxamide derivatives.

Quantitative Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature of the substituents introduced at various positions of the indazole core and the carboxamide moiety. The following table summarizes key quantitative data for representative analogs, highlighting their potency as PARP inhibitors.

| Compound ID | R1 (Indazole N1-substituent) | R2 (Amide substituent) | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cell Proliferation CC50 (nM, BRCA-deficient cells) |

| MK-4827 (Niraparib) | 4-[(3S)-piperidin-3-yl]phenyl | H | 3.8 | 2.1 | 10-100 |

| Analog 1 | 3-(piperidine-1-yl)propyl | H | 36,000 | - | - |

| Analog 2 | 3-(2,3-dioxoindolin-1-yl)propyl | H | 6,800 | - | - |

Table 1: In vitro activity of selected this compound analogs. [1][2]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP-1 is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Upon detection of DNA damage, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins.

Inhibitors based on the this compound scaffold act as competitive inhibitors of NAD+, the substrate for PARP-1, thereby preventing the formation of PAR chains and stalling the repair of SSBs. In cells with a functional homologous recombination (HR) pathway, these stalled SSBs can be repaired. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), the persistence of SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately triggering apoptosis. This selective killing of cancer cells is known as synthetic lethality.

Figure 2: Signaling pathway of PARP-1 in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Experimental Protocols

General Procedure for Amide Coupling

To a solution of this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), are added a coupling agent (e.g., HATU, HOBt/EDC; 1.2 equivalents) and a base (e.g., DIPEA; 2-3 equivalents). The mixture is stirred at room temperature for 15-30 minutes. The desired amine (1-1.2 equivalents) is then added, and the reaction is stirred at room temperature until completion (typically monitored by TLC or LC-MS). The reaction mixture is then worked up by pouring into water and extracting with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-Amino-1H-indazole-7-carboxamide derivative.

PARP-1 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled PARP inhibitor from the PARP-1 enzyme.

-

Reagents and Materials:

-

Purified recombinant human PARP-1 enzyme.

-

Fluorescently labeled PARP inhibitor (e.g., a derivative of Olaparib).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% (v/v) Triton X-100, 1 mM DTT).

-

Test compounds (serially diluted).

-

384-well black, low-volume microplates.

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Add assay buffer to all wells.

-

Add the test compound or vehicle control to the appropriate wells.

-

Add the fluorescently labeled PARP inhibitor to all wells.

-

Initiate the binding reaction by adding the PARP-1 enzyme to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization of each well using the microplate reader.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the test compound concentration.

-

The IC50 value (the concentration of the compound that causes 50% inhibition of the binding of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve.

-

Figure 3: Experimental workflow for a PARP-1 fluorescence polarization assay.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds for the development of targeted cancer therapies, particularly as PARP inhibitors. The modular nature of their synthesis allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the discovery of next-generation inhibitors with improved selectivity for different PARP family members and the exploration of their therapeutic potential in a broader range of cancers beyond those with BRCA mutations. Furthermore, the development of novel analogs with diverse mechanisms of action will continue to be an active area of investigation.

References

The Biological Versatility of 5-Amino-1H-indazole-7-carboxylic Acid: A Scaffold for Potent Bioactive Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1H-indazole-7-carboxylic acid is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery.[1] While the intrinsic biological activity of the core molecule is not extensively documented, its true potential lies in its utility as a privileged scaffold for the synthesis of a diverse array of potent and selective bioactive agents.[1][2] The presence of strategically positioned amino and carboxylic acid functional groups on the indazole ring system provides reactive handles for chemical modification, enabling the exploration of vast chemical space and the development of compounds with tailored pharmacological profiles.[1] This technical guide delves into the biological significance of this compound by primarily focusing on the biological activities of its derivatives, with a particular emphasis on their role as kinase inhibitors in oncology and other therapeutic areas.

Core Structure and Synthetic Utility

The this compound core provides a rigid bicyclic framework that is amenable to functionalization at the amino and carboxylic acid moieties. This allows for the systematic modification of the molecule to optimize interactions with biological targets. A general synthetic workflow for the derivatization of this scaffold is depicted below.

Biological Activities of Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[1][3] A significant body of research has focused on the development of kinase inhibitors based on the indazole scaffold.[4][5][6][7]

Kinase Inhibition

The indazole nucleus is a well-established "hinge-binding" motif in many kinase inhibitors.[7][8] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bond interactions with the backbone of the kinase hinge region, a key determinant of binding affinity and selectivity. By modifying the substituents on the indazole core, researchers can tune the inhibitor's properties to target specific kinases involved in disease pathogenesis.

Table 1: Quantitative Biological Activity of Indazole Derivatives

| Compound Class | Target Kinase(s) | Example Derivative | IC50/EC50 | Cell Line (if applicable) | Reference |

| 1-Aryl-5-anilinoindazoles | JNK3 | Compound 5r | Double-digit nM | N/A | [9][10] |

| Indazole-based PLK4 Inhibitors | PLK4 | Compound C05 | 87.45% inhibition at 0.5 µM | MCF-7 | [5] |

| 1H-Indazole-3-amine Derivatives | N/A | Compound 6o | 5.15 µM | K562 | [7][8] |

| 1H-Indazole Amide Derivatives | ERK1/2 | Compounds 116, 117, 118 | 9.3 - 25.8 nM (enzymatic) | HT29 | [6] |

| 3-Aminoindazole Derivatives | ALK | Entrectinib (Compound 127) | 12 nM | N/A | [6] |

| 1H-Indazole-based FGFR Inhibitors | FGFR1-3 | Compound 106 | 0.8 - 4.5 µM | N/A | [6] |

Signaling Pathways Modulated by Indazole Derivatives

Given their prevalence as kinase inhibitors, derivatives of this compound can modulate a variety of signaling pathways implicated in cancer and other diseases. A representative example is the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in stress responses, apoptosis, and inflammation.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and biological evaluation of derivatives of this compound, based on methodologies reported in the literature.

General Synthetic Protocol for Amide Derivatives

-

Amide Coupling: To a solution of this compound in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA, TEA).[11][12]

-

Stir the reaction mixture at room temperature for a specified time.

-

Add the desired amine to the reaction mixture and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.[12]

General Protocol for Kinase Inhibition Assay

-

Assay Setup: Kinase assays are typically performed in a multi-well plate format using a recombinant kinase enzyme, a substrate (e.g., a peptide or protein), and ATP.

-

Compound Preparation: Prepare serial dilutions of the test compounds (indazole derivatives) in a suitable buffer.

-

Reaction Initiation: Add the kinase, substrate, ATP, and test compound to the wells and incubate at a specific temperature for a defined period.

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., Kinase-Glo®).

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

General Protocol for Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7][8]

-

Compound Treatment: Treat the cells with various concentrations of the indazole derivatives and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.[7][8]

Conclusion

This compound serves as a valuable and versatile starting material in the synthesis of a wide range of biologically active compounds. Its derivatives have shown significant promise, particularly as potent and selective kinase inhibitors with potential applications in cancer therapy and the treatment of inflammatory and neurological disorders. The continued exploration of this chemical scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this important class of molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

- 9. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. derpharmachemica.com [derpharmachemica.com]

5-Amino-1H-indazole-7-carboxylic Acid: A Privileged Fragment in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in the quest for novel therapeutics. This approach focuses on identifying low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial hits then serve as starting points for the development of more potent and selective lead compounds. Within the vast chemical space available for FBDD, certain scaffolds have demonstrated exceptional utility and versatility, earning the designation of "privileged fragments." 5-Amino-1H-indazole-7-carboxylic acid is one such scaffold that has garnered significant attention in medicinal chemistry. Its rigid bicyclic structure, coupled with strategically positioned hydrogen bond donors and acceptors, makes it an ideal anchor for engaging with the active sites of various enzymes, particularly kinases and poly (ADP-ribose) polymerases (PARPs).

This technical guide provides a comprehensive overview of this compound as a core fragment in drug discovery. It delves into its application in the development of potent inhibitors, details relevant signaling pathways, and provides structured experimental protocols for its synthesis and evaluation.

The Indazole Scaffold: A Versatile Pharmacophore

The indazole ring system is a bioisostere of indole and purine, enabling it to mimic the interactions of these key biological motifs. The presence of the amino and carboxylic acid functional groups on the 5- and 7-positions of the indazole core in this compound provides crucial anchor points for interaction with protein targets and offers synthetic handles for chemical elaboration.[1][2] These features contribute to its role as a versatile starting point for the development of inhibitors for various target classes.

Application in Kinase Inhibition: Targeting the PDK1 Signaling Pathway

Phosphoinositide-dependent kinase-1 (PDK1) is a master regulator in the PI3K/AKT signaling pathway, a cascade frequently dysregulated in cancer.[3][4][5] PDK1 activates a host of downstream kinases, including AKT, which in turn promote cell survival, proliferation, and growth. Consequently, the inhibition of PDK1 is a compelling strategy for cancer therapy.

The indazole scaffold has proven to be a valuable core for the development of potent PDK1 inhibitors. While specific binding data for the parent fragment, this compound, is not extensively published, numerous studies have demonstrated that derivatives built upon this and related aminoindazole cores exhibit significant inhibitory activity against PDK1.[6][7]

PDK1 Signaling Pathway

The diagram below illustrates the central role of PDK1 in the PI3K/AKT signaling cascade.

Quantitative Data: Indazole-Based PDK1 Inhibitors

The following table summarizes the inhibitory activities of various indazole derivatives against PDK1, demonstrating the potential of this scaffold in generating potent kinase inhibitors.

| Compound/Fragment | Target | Assay Type | IC50 (nM) | Reference |

| 1H-benzo[d]imidazol-2-yl)-1H-indazol derivative (Compound 32) | PDK1 | Biochemical | 80 | [8] |

| 1H-benzo[d]imidazol-2-yl)-1H-indazol derivative (Compound 35) | PDK1 | Biochemical | 94 | [8] |

| Aminoindazole Derivative (Compound 19) | PDK1 | Biochemical | 370 | [7] |

Application in PARP Inhibition: Modulating DNA Damage Repair

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the DNA damage response (DDR).[9][10][11] PARP1, the most abundant member, detects DNA single-strand breaks and initiates their repair through the base excision repair (BER) pathway.[10] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become highly dependent on PARP-mediated repair. Inhibiting PARP in such contexts leads to synthetic lethality, making PARP inhibitors a successful class of anti-cancer agents.

The 1H-indazole-7-carboxamide scaffold has been successfully employed as a core element in the design of potent PARP inhibitors. The carboxamide group mimics the nicotinamide moiety of the natural PARP substrate, NAD+, while the indazole ring occupies the adjacent adenosine ribose binding pocket.

PARP Signaling in DNA Repair

The following diagram outlines the role of PARP1 in signaling and recruiting DNA repair machinery to sites of single-strand breaks.

Quantitative Data: Indazole-Based PARP Inhibitors

The table below presents the inhibitory concentrations of indazole-7-carboxamide derivatives against PARP enzymes, highlighting the effectiveness of this scaffold.

| Compound/Fragment | Target | Assay Type | IC50 (nM) | Reference |

| 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827/Niraparib) | PARP-1 | Biochemical | 3.8 | |

| 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827/Niraparib) | PARP-2 | Biochemical | 2.1 | |

| Indazole-7-carboxamide derivative ((S)-XY-05) | PARP-7 | Biochemical | 4.5 | [9] |

Experimental Protocols

Synthesis of this compound

While multiple routes to substituted indazoles exist, a common laboratory-scale synthesis of the core fragment can be adapted from established procedures. A plausible synthetic route is outlined below.

Materials:

-

2-Methyl-3,5-dinitroaniline

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

-

Iron powder

-

Hydrochloric Acid

-

Sodium Nitrite

-

Appropriate organic solvents (e.g., ethanol, ethyl acetate)

-

Standard laboratory glassware and equipment

Procedure:

-

Nitration: Carefully add 2-methyl-3,5-dinitroaniline to a cooled mixture of fuming nitric acid and concentrated sulfuric acid. Maintain the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Pour the reaction mixture onto ice and collect the precipitated product by filtration.

-

Reduction: Suspend the dinitro intermediate in a mixture of ethanol and water. Add iron powder and concentrated hydrochloric acid. Heat the mixture to reflux and monitor the reaction progress by TLC. Upon completion, filter the hot reaction mixture to remove the iron salts and concentrate the filtrate.

-

Diazotization and Cyclization: Dissolve the resulting triamine in dilute hydrochloric acid and cool to 0-5°C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. After the addition, allow the reaction to warm to room temperature and stir for several hours. The cyclized product, this compound, may precipitate from the solution or can be extracted with a suitable organic solvent after neutralization.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Fragment Screening by Saturation Transfer Difference (STD) NMR Spectroscopy

STD-NMR is a powerful technique for identifying fragment binding to a target protein. It relies on the transfer of saturation from the protein to a bound ligand.

Materials:

-

Target protein (e.g., PDK1 or PARP1) at a concentration of 10-50 µM in a suitable deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4).

-

This compound stock solution in DMSO-d₆.

-

NMR tubes and spectrometer (≥ 600 MHz recommended).

Procedure:

-

Sample Preparation: Prepare a solution of the target protein in the deuterated buffer. Add the fragment from the stock solution to a final concentration of 100-500 µM. The final DMSO-d₆ concentration should be kept below 5%.

-

NMR Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum as a reference.

-

Set up the STD experiment. This involves a train of selective saturation pulses applied to a region of the protein spectrum where there are no ligand signals (on-resonance, typically around 0.5-1.0 ppm) and another experiment with the saturation frequency set far from any protein or ligand signals (off-resonance, typically around 30-40 ppm).

-

The difference between the off-resonance and on-resonance spectra yields the STD spectrum, which will only show signals from the binding fragment.

-

-

Data Analysis: The presence of signals in the STD spectrum confirms the binding of the fragment. The relative intensities of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.

Biochemical Kinase Assay (ADP-Glo™ Assay for PDK1)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of an inhibitor.

Materials:

-

Recombinant human PDK1 enzyme.

-

A suitable PDK1 substrate (e.g., a peptide substrate).

-

ATP.

-

This compound or its derivatives.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

384-well plates.

-

Luminometer.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the kinase buffer.

-

Reaction Setup: In a 384-well plate, add the test compound solution (or DMSO for control). Add the PDK1 enzyme solution, followed by the substrate/ATP mixture to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. After a further incubation, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

Conclusion

This compound represents a highly valuable and privileged fragment for modern drug discovery. Its inherent structural and chemical properties make it an excellent starting point for the development of inhibitors targeting key enzymes such as kinases and PARPs. The data from numerous studies on its derivatives underscore the potential of this scaffold to yield potent and selective drug candidates. The experimental protocols outlined in this guide provide a framework for researchers to synthesize, screen, and evaluate compounds based on this promising core structure, facilitating the advancement of novel therapeutic agents.

References

- 1. PARP1 inhibitors discovery: innovative screening strategies incorporating machine learning and fragment replacement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Intracellular signalling: PDK1--a kinase at the hub of things - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Mechanism of action of 5-Amino-1H-indazole-7-carboxylic acid based compounds

An In-depth Technical Guide to the Mechanism of Action of 5-Amino-1H-indazole-7-carboxylic Acid Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of this compound have emerged as a significant class of therapeutic agents, primarily recognized for their potent inhibitory effects on poly(ADP-ribose) polymerase (PARP) enzymes. This technical guide delineates the core mechanism of action of these compounds, focusing on their role as PARP inhibitors in the context of cancer therapy. It provides a comprehensive overview of the structure-activity relationships, quantitative inhibitory data, detailed experimental protocols for their evaluation, and a visual representation of the involved signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Introduction: The Rise of Indazole Derivatives in Oncology

The indazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities.[1] Among the various indazole derivatives, those based on the this compound core have garnered substantial interest due to their efficacy as anticancer agents.[2] These compounds primarily function by targeting the DNA damage repair (DDR) pathways, a critical mechanism for cell survival. Specifically, they have been extensively developed as inhibitors of the PARP enzyme family.[3]

PARP enzymes, particularly PARP-1 and PARP-2, are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[4] In the context of oncology, the inhibition of PARP has proven to be a highly effective strategy for treating cancers with deficiencies in the homologous recombination (HR) pathway of double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, forms the cornerstone of the therapeutic application of PARP inhibitors.[4] When PARP is inhibited, unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication. In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with a compromised HR pathway, the accumulation of these DSBs leads to genomic instability and ultimately, cell death.[4]

Core Mechanism of Action: PARP Inhibition

The primary mechanism of action of this compound-based compounds is the competitive inhibition of PARP enzymes at the nicotinamide adenine dinucleotide (NAD+) binding site.[4] The design of many PARP inhibitors is based on mimicking the nicotinamide moiety of NAD+.[4] The indazole ring system, along with the carboxamide group often present in these derivatives, plays a crucial role in forming hydrogen bonds and π-stacking interactions within the active site of PARP-1.[4]

Signaling Pathway of PARP Inhibition and Synthetic Lethality

The following diagram illustrates the signaling pathway involving PARP in DNA repair and the principle of synthetic lethality upon its inhibition in HR-deficient cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Core: A Technical Guide to the Therapeutic Targeting Potential of 5-Amino-1H-indazole-7-carboxylic Acid and Its Derivatives

For Immediate Release

Shanghai, China – December 26, 2025 – In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is paramount. 5-Amino-1H-indazole-7-carboxylic acid has emerged as a critical building block in medicinal chemistry, providing a versatile platform for the synthesis of a diverse array of bioactive compounds. While this core molecule is primarily recognized as a synthetic intermediate, its structural motifs are integral to derivatives that have shown significant promise in targeting a range of diseases, including cancer, inflammatory conditions, and neurological disorders.

This technical guide offers an in-depth exploration of the therapeutic targets that can be modulated by compounds derived from this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their therapeutic programs.

Introduction to the this compound Scaffold

This compound is a heterocyclic aromatic compound featuring a bicyclic indazole core. The presence of both an amino and a carboxylic acid group offers reactive handles for a variety of chemical modifications, making it an ideal starting material for combinatorial chemistry and the generation of focused compound libraries.[1] The indazole ring system itself is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous compounds with a broad spectrum of biological activities.[2]

While direct therapeutic targets of this compound have not been extensively documented, its true value lies in its role as a foundational element for derivatives that exhibit high affinity and selectivity for various key biological targets.

Therapeutic Targets of Derivatives

The derivatization of the this compound core has led to the discovery of potent inhibitors of several important enzyme families and receptor classes. The following sections detail the key therapeutic targets and provide quantitative data for representative derivatives.

Protein Kinases

Protein kinases are a major class of enzymes that regulate a multitude of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. The indazole scaffold has proven to be a highly effective framework for the design of kinase inhibitors.

-

Rho-associated coiled-coil containing protein kinase (ROCK) : Implicated in cardiovascular diseases, glaucoma, and spinal cord injury.

-

c-Jun N-terminal kinase (JNK) : A key mediator of cellular stress responses and a target for inflammatory diseases and neurodegeneration.

-

Polo-like kinase 4 (PLK4) : A master regulator of centriole duplication, making it a target for oncology.

-

Fibroblast Growth Factor Receptors (FGFRs) : Aberrant FGFR signaling is a driver in various cancers.

-

Epidermal Growth Factor Receptor (EGFR) : A well-established target in cancer therapy.

-

Extracellular signal-regulated kinase (ERK) : A central node in the MAPK signaling pathway, crucial for cell proliferation and survival.

-

Casein Kinase 2 (CK2) : A constitutively active serine/threonine kinase involved in cell growth, proliferation, and suppression of apoptosis.

Table 1: Kinase Inhibitory Activity of Indazole Derivatives

| Derivative Class | Target Kinase | IC50 (nM) | Reference |

| Indazole Piperazine/Piperidine Analogs | ROCK-II | 13 - 100 | [3] |

| 1-Aryl-5-anilinoindazoles | JNK3 | Double-digit nM | [4] |

| Indazole-based Compounds | PLK4 | 4.2 (Ki) | |

| 1H-Indazole Derivatives | FGFR1/2 | < 4.1 / 2.0 | [5] |

| 1H-Indazole Derivatives | EGFR | 5.3 - 8.3 | [5] |

| 3(S)-thiomethyl pyrrolidine-1H-indazoles | ERK1/2 | 7 - 20 | [5] |

| 3-Aryl-indazole-7-carboxylic acids | CK2 | 3100 - 6500 | [6] |

Other Enzyme and Receptor Targets

Beyond protein kinases, derivatives of the indazole scaffold have demonstrated activity against other important therapeutic targets.

-

Indoleamine 2,3-dioxygenase 1 (IDO1) : An immunosuppressive enzyme that is a key target in cancer immunotherapy.

-

Estrogen Receptor-α (ER-α) : A primary target in the treatment of hormone-responsive breast cancer.

-

Glucocorticoid Receptor (GR) : A nuclear receptor involved in the regulation of inflammation.

Table 2: Non-Kinase Target Activity of Indazole Derivatives

| Derivative Class | Target | IC50 (nM) | Reference |

| 3-Substituted 1H-indazoles | IDO1 | 720 - 770 | [5] |

| 1H-Indazole Derivatives | ER-α | 0.7 | [5] |

| Substituted 1H-indazoles | GR | 3.8 | [5] |

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the activity of indazole derivatives against their respective targets. These should be adapted and optimized for specific experimental conditions.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the target kinase, a suitable substrate (peptide or protein), ATP, and the test indazole derivative in a kinase assay buffer.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

ATP Depletion: Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

ADP to ATP Conversion: Add a detection reagent to convert the generated ADP into ATP.

-

Luminescence Detection: Quantify the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP generated. The signal is measured using a luminometer.

-

Data Analysis: Determine the inhibitor's potency (e.g., IC50 value) by measuring the reduction in the luminescent signal at various compound concentrations.[7]

Cell-Based Proliferation/Cytotoxicity Assay (e.g., MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test indazole derivative and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.[8]

GPCR Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells expressing the target GPCR.

-

Binding Reaction: Incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of the test indazole compound in a binding buffer.

-

Filtration: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Radioactivity Measurement: Quantify the amount of bound radioligand on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibitory constant) of the test compound by analyzing the competition binding curves.[9]

Signaling Pathways and Workflows

The versatility of the this compound scaffold allows for the development of inhibitors that can modulate key signaling pathways implicated in disease.

Kinase Inhibitor Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of kinase inhibitors derived from the this compound scaffold.

PI3K/AKT/mTOR Signaling Pathway

Many indazole derivatives have been developed to target kinases within the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.

Conclusion

This compound stands as a cornerstone for the development of next-generation targeted therapies. Its chemical tractability and the proven success of its derivatives in modulating key disease-related targets underscore its importance in modern medicinal chemistry. Future research efforts focused on the continued exploration of the chemical space around this scaffold are poised to deliver novel clinical candidates with improved efficacy and safety profiles. This guide serves as a foundational resource for scientists dedicated to harnessing the therapeutic potential of this remarkable molecular framework.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro kinase assay [protocols.io]

- 5. New 1H-Benzo[f]indazole-4,9-diones Conjugated with C-Protected Amino Acids and Other Derivatives: Synthesis and in Vitro Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Amino-1H-indazole-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors using 5-Amino-1H-indazole-7-carboxylic acid as a key building block. This versatile scaffold allows for the development of potent and selective inhibitors for various kinases implicated in cancer and inflammatory diseases, including c-Jun N-terminal kinase (JNK), Polo-like kinase 4 (PLK4), and Casein Kinase 2 (CK2).

Introduction

This compound is a valuable starting material in medicinal chemistry due to its intrinsic functionalities—an amino group and a carboxylic acid—which are amenable to a variety of chemical transformations.[1] This allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of kinase inhibitors. The indazole moiety itself is a well-established pharmacophore in numerous FDA-approved kinase inhibitors.

Targeted Kinase Signaling Pathways

The derivatization of this compound can yield inhibitors targeting several critical signaling pathways. Below are simplified representations of the JNK, PLK4, and CK2 signaling cascades.

Synthetic Strategies and Experimental Workflow

The synthesis of kinase inhibitors from this compound typically involves two key transformations: amide coupling at the carboxylic acid and functionalization of the amino group, often following a bromination-Suzuki coupling sequence.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various indazole-based kinase inhibitors reported in the literature. While not all are direct derivatives of this compound, they represent the potential for this scaffold.